molecular formula C30H38Cl3N3O4Si B13859121 1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane

1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane

Katalognummer: B13859121
Molekulargewicht: 639.1 g/mol
InChI-Schlüssel: SXLYJZPKFHHPQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane involves multiple steps. The key steps include the reaction of 2,4-dichloro-5-methoxyaniline with tert-butyl(dimethyl)silyl chloride to form an intermediate, which is then reacted with 3-chloropropyl bromide. The final step involves the reaction with 1-chloro-1-desmethylpiperazinyl-bosutinib to yield the desired compound. Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-desmethylpiperazinyl-bosutinib N-Propoxy(tert-butyl)dimethylsilane can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C30H38Cl3N3O4Si

Molekulargewicht

639.1 g/mol

IUPAC-Name

4-[N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,4-dichloro-5-methoxyanilino]-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C30H38Cl3N3O4Si/c1-30(2,3)41(6,7)40-13-9-11-36(25-17-26(37-4)23(33)15-22(25)32)29-20(18-34)19-35-24-16-28(39-12-8-10-31)27(38-5)14-21(24)29/h14-17,19H,8-13H2,1-7H3

InChI-Schlüssel

SXLYJZPKFHHPQN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCCCN(C1=CC(=C(C=C1Cl)Cl)OC)C2=C(C=NC3=CC(=C(C=C32)OC)OCCCCl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.